molecular formula C13H9ClFNO B8579351 2-(2-Chloropyridin-4-yl)-1-(4-fluorophenyl)ethanone CAS No. 158876-69-8

2-(2-Chloropyridin-4-yl)-1-(4-fluorophenyl)ethanone

Cat. No. B8579351
M. Wt: 249.67 g/mol
InChI Key: YELDSRZWSMAJAM-UHFFFAOYSA-N
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Patent
US07582660B2

Procedure details

n-BuLi (15% strength solution in n-hexane, 45 ml, 104 mmol) was added dropwise to a solution, cooled to −85° C., of diisopropylamine (15 ml, 106 mmol) in abs. THF (150 ml) in a double-necked flask which had been dried by heating and flushed with argon: temperature increase to −50° C. After the addition had ended, the light-yellow solution was stirred at −85° C for 55 min. At −85° C., a solution of 2-chloro-4-methylpyridine (2-chloro-γ-picoline, 8.6 g; 68 mmol) in abs. THF (75 ml) was added dropwise to this initial charge: temperature increase to −50° C., initial change of color to purple. After the addition had ended, the reaction mixture was stirred at −85° C. for 1 h, and a solution of 20 (12.4 g; 68 mmol) in abs. THF (75 ml) was added at this temperature over a period of 3 min: temperature increase to −60° C. The purple slurry of the reaction mixture was stirred at −85° C. for 1 h and then, over a period of 1 h, warmed to 0° C. The mixture was poured into saturated NaCl solution (300 ml) which had been covered with ethyl acetate (300 ml). The organic phase was removed and the aqueous phase was extracted with ethyl acetate (2×250 ml) and a little brown foamy precipitate of 1,3-bis-(2-chloropyridin-4-yl)-2-(4-fluorophenyl)propan-2-ol separated off at the interface. The combined organic extract was washed with saturated NaCl solution, dried over NaSO4 and concentrated. The oily residue was taken up in a little tert-butyl methyl ether and stored at 4° C. overnight. The crystals were filtered off and dried.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Three
Name
Quantity
12.4 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Seven
Name
Quantity
75 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(NC(C)C)(C)C.[Cl:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][N:15]=1.[F:21][C:22]1[CH:33]=[CH:32][C:25]([C:26](N(OC)C)=[O:27])=[CH:24][CH:23]=1.[Na+].[Cl-]>C(OCC)(=O)C.C1COCC1>[Cl:13][C:14]1[CH:19]=[C:18]([CH2:20][C:26]([C:25]2[CH:32]=[CH:33][C:22]([F:21])=[CH:23][CH:24]=2)=[O:27])[CH:17]=[CH:16][N:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
8.6 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C
Step Four
Name
Quantity
12.4 g
Type
reactant
Smiles
FC1=CC=C(C(=O)N(C)OC)C=C1
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
[Na+].[Cl-]
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
the light-yellow solution was stirred at −85° C for 55 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
THF (150 ml) in a double-necked flask which had been dried
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
flushed with argon
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
At −85° C.
ADDITION
Type
ADDITION
Details
this initial charge
TEMPERATURE
Type
TEMPERATURE
Details
temperature increase to −50° C.
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at −85° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
temperature increase to −60° C
STIRRING
Type
STIRRING
Details
The purple slurry of the reaction mixture was stirred at −85° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
over a period of 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° C
CUSTOM
Type
CUSTOM
Details
The organic phase was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (2×250 ml)
CUSTOM
Type
CUSTOM
Details
a little brown foamy precipitate of 1,3-bis-(2-chloropyridin-4-yl)-2-(4-fluorophenyl)propan-2-ol separated off at the interface
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WAIT
Type
WAIT
Details
stored at 4° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
55 min
Name
Type
Smiles
ClC1=NC=CC(=C1)CC(=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.